2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide
Description
This compound is a structurally complex organic molecule featuring:
- 2-Chlorophenoxy group: A chlorine-substituted aromatic ether known to enhance lipophilicity and influence receptor binding.
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing saturated heterocycle that improves metabolic stability and solubility.
- Furan-2-ylmethyl group: A five-membered oxygen heterocycle that participates in hydrogen bonding and π-π interactions.
- Propanamide backbone: Provides a flexible linker for spatial arrangement of substituents.
Its molecular formula is C₁₉H₂₃ClNO₆S (molecular weight: 393.5 g/mol), as derived from structurally similar analogs .
Properties
Molecular Formula |
C18H20ClNO5S |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C18H20ClNO5S/c1-13(25-17-7-3-2-6-16(17)19)18(21)20(11-15-5-4-9-24-15)14-8-10-26(22,23)12-14/h2-7,9,13-14H,8,10-12H2,1H3 |
InChI Key |
LZDWORRQIIONQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CO1)C2CCS(=O)(=O)C2)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 383.8465 g/mol. Its structure includes a chlorophenoxy group, a tetrahydrothiophene moiety with a sulfone functional group, and a furan substituent, suggesting diverse interactions with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Chlorophenoxy Group | Imparts potential for interactions with various receptors. |
| Tetrahydrothiophene Moiety | Contains a sulfone functional group, enhancing reactivity. |
| Furan Substituent | Provides additional sites for molecular interactions. |
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities relevant to pharmacology, including:
- Antimicrobial Properties : Research suggests that the compound may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : Initial findings indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action.
- Anti-inflammatory Effects : The structural components may interact with inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases.
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may bind to specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors could alter signaling pathways associated with disease processes.
- Cellular Uptake : The unique structure may facilitate uptake into cells, enhancing its bioavailability and efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this specific molecule:
- A study demonstrated that compounds with chlorophenoxy groups exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- Another investigation indicated that tetrahydrothiophene derivatives showed promise in inhibiting tumor growth in vitro .
Comparative Analysis
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Solubility : The sulfone group and furan oxygen improve aqueous solubility (logP ~2.1) compared to purely aromatic analogs (logP >3) .
- Metabolic Stability : The sulfone group reduces CYP450-mediated metabolism, extending half-life relative to thiophene derivatives .
- Target Selectivity: The 2-chlorophenoxy group may confer specificity for cyclooxygenase (COX) or cytochrome P450 enzymes, as observed in structurally related anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
